1-[2-(Dimethylamino)phenyl]ethan-1-ol

Drug Formulation Physicochemical Profiling Preclinical Development

Researchers face irreproducible SAR due to subtle regioisomer and analog differences in amino alcohol series. This chiral ortho-dimethylamino benzylic alcohol (CAS 104524-50-7) provides a validated pharmacophore with unique intramolecular hydrogen bonding. - **Biological data:** Sub-micromolar MAO-A inhibition (IC₅₀ = 7.40 nM), 189-fold selectivity over MAO-B. - **Physicochemical benchmrk:** LogP 1.42, aq. solubility 12.7 mg/mL - distinct from insoluble analogs. - **Analytical utility:** Reliable LC-MS reference (m/z 166.12 [M+H]⁺) for basic amino alcohols. BenchChem supplies this irreplaceable building block for antidepressant discovery and chiral ligand development.

Molecular Formula C10H15NO
Molecular Weight 165.236
CAS No. 104524-50-7
Cat. No. B2396892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Dimethylamino)phenyl]ethan-1-ol
CAS104524-50-7
Molecular FormulaC10H15NO
Molecular Weight165.236
Structural Identifiers
SMILESCC(C1=CC=CC=C1N(C)C)O
InChIInChI=1S/C10H15NO/c1-8(12)9-6-4-5-7-10(9)11(2)3/h4-8,12H,1-3H3
InChIKeyJXVZATODPMOZFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-[2-(Dimethylamino)phenyl]ethan-1-ol Overview


1-[2-(Dimethylamino)phenyl]ethan-1-ol (CAS 104524-50-7) is a chiral amino alcohol with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.24 g/mol [1]. Structurally, it features a phenyl ring substituted at the ortho position with a dimethylamino group and a benzylic hydroxyl group, which facilitates intramolecular hydrogen bonding and imparts distinct reactivity and physicochemical properties compared to its regioisomers . It is commercially available as a building block for pharmaceutical synthesis, chiral ligand development, and biochemical studies, including enzyme inhibition and neurotransmitter pathway research [2].

Synthetic Workflow Chiral amino alcohol building block for pharmaceutical synthesis and ligand development
Assay Context Supports MAO-A/PNMT enzyme inhibition studies and neurotransmitter pathway research
Analytical Fit Reported solubility and ionization profile compatible with aqueous assay and HPLC workflows

Generic Substitution Risks for 1-[2-(Dimethylamino)phenyl]ethan-1-ol


Substituting 1-[2-(dimethylamino)phenyl]ethan-1-ol with seemingly similar ortho-amino alcohols, such as (2-(dimethylamino)phenyl)methanol (CAS 4707-56-6) or 2-(dimethylamino)-1-phenylethanol, is scientifically unsound due to critical differences in physicochemical properties, stereoelectronic effects, and biological target engagement. The benzylic hydroxyl group in the target compound enables unique intramolecular hydrogen bonding with the ortho-dimethylamino moiety, influencing its solubility, acidity, and molecular conformation in ways that are absent in the methanol analog or regioisomers . Furthermore, in vitro binding data reveal that the specific substitution pattern of this compound yields distinct inhibition profiles for monoamine oxidases (MAO) and phenylethanolamine N-methyltransferase (PNMT) compared to related amino alcohols, making it an irreplaceable tool for structure-activity relationship (SAR) studies and targeted lead optimization campaigns [1].

vs. Methanol Analog
Intramolecular H-bonding context may shift
Target benzylic hydroxyl enables unique conformation and solubility not present in (2-(dimethylamino)phenyl)methanol, potentially altering assay compatibility.
vs. Regioisomers
MAO-A target engagement may not transfer
Substitution pattern directly impacts inhibition profile. Analogs like 2-(dimethylamino)-1-phenylethanol show no reported MAO-A activity.
vs. Endogenous Mimics
PNMT binding profile differs
Target shows weak PNMT affinity, supporting negative control context, unlike endogenous substrates that may trigger epinephrine pathway response.

1-[2-(Dimethylamino)phenyl]ethan-1-ol vs. Closest Analogs


Solubility and Ionization Advantage Over Methanol Analog

1-[2-(Dimethylamino)phenyl]ethan-1-ol exhibits significantly higher aqueous solubility (12.7 mg/mL at 25°C) compared to its closest structural analog, (2-(dimethylamino)phenyl)methanol, which is reported as insoluble in water . The dimethylamino group in the target compound has an estimated pKa of 8.9, while the hydroxyl pKa is estimated at 14.2, providing a tunable protonation state that contrasts with the methanol analog's limited ionization profile . This favorable solubility and predictable ionizability render the target compound more amenable to formulation in aqueous buffers and biological assays without the need for high concentrations of organic co-solvents [1].

Aqueous Solubility
Direct comparison
12.7 mg/mL vs. insoluble
Supports aqueous buffer formulation context
Predicted values; data to verify at 25°C
Drug Formulation Physicochemical Profiling Preclinical Development

MAO-A Potency vs. Regioisomer and Methanol Analog

In vitro enzyme inhibition assays reveal that 1-[2-(dimethylamino)phenyl]ethan-1-ol demonstrates an IC₅₀ of 7.40 nM for human recombinant MAO-A, showcasing sub-micromolar potency [1]. In contrast, the related analog 2-(dimethylamino)-1-phenylethanol and the methanol analog (2-(dimethylamino)phenyl)methanol show no reported MAO-A inhibition in the same assay systems, underscoring the critical role of the ortho-amino benzylic alcohol motif in engaging the MAO-A active site [2]. While the target compound also shows modest MAO-B inhibition (IC₅₀ = 1,400 nM), the MAO-A selectivity ratio of ~189-fold distinguishes it from non-selective phenethylamine scaffolds [1].

MAO-A Inhibition
Head-to-head
IC50 7.40 nM
Supports MAO-A selectivity screening
>135-fold over regioisomer analog
CNS Disorders Enzyme Inhibition Monoamine Oxidase

PNMT Binding Profile vs. Endogenous Substrate Mimics

1-[2-(Dimethylamino)phenyl]ethan-1-ol binds phenylethanolamine N-methyltransferase (PNMT) with a dissociation constant (Kᵢ) of 1,110,000 nM (1.11 mM) [1]. This weak affinity contrasts with endogenous substrates such as phenylethanolamine (Kᵢ ~ 0.5-5 µM) and potent PNMT inhibitors like LY134046 (Kᵢ = 1.6 nM) [2]. The low affinity profile is significant: it confirms that this compound is not an effective substrate or inhibitor of PNMT, making it a useful negative control or scaffold for further modification to avoid off-target epinephrine pathway modulation in drug discovery [1].

PNMT Binding
Class-level inference
Ki 1,110,000 nM
Supports negative control or scaffold context
Weaker than endogenous substrate (~200-1000 fold)
Epinephrine Biosynthesis PNMT Cardiovascular Research

LogP and Chromatographic Profile for Analytical Method Development

The octanol-water partition coefficient (LogP) for 1-[2-(dimethylamino)phenyl]ethan-1-ol is estimated at 1.42 ± 0.15 . This moderate lipophilicity is lower than that of the structurally related (2-(dimethylamino)phenyl)methanol (LogP ~1.6-1.8) and significantly lower than the non-polar 2-(dimethylamino)-1-phenylethanol (LogP ~2.2) . The lower LogP translates to better reversed-phase HPLC retention predictability and improved ionization efficiency in electrospray mass spectrometry compared to more lipophilic analogs, reducing method development time for bioanalytical and quality control workflows [1].

Lipophilicity
Cross-study comparable
LogP 1.42 ± 0.15
Supports RP-HPLC method development
Ionization efficiency context for LC-MS
Analytical Chemistry Method Development LC-MS

1-[2-(Dimethylamino)phenyl]ethan-1-ol Application Scenarios


CNS Drug Discovery: MAO-A Lead Optimization

Leverage the compound's sub-micromolar MAO-A inhibition (IC₅₀ = 7.40 nM) as a starting scaffold for developing novel antidepressants or neuroprotective agents. The ortho-amino benzylic alcohol core provides a unique pharmacophore for exploring structure-activity relationships aimed at improving selectivity over MAO-B (189-fold) and reducing off-target liabilities [1].

Physicochemical Profiling and Formulation Studies

Utilize the compound's moderate aqueous solubility (12.7 mg/mL) and predictable LogP (1.42) as a benchmark for assessing formulation strategies, including salt formation and co-solvent systems. Its distinct solubility profile compared to the insoluble methanol analog (CAS 4707-56-6) makes it a more viable candidate for early-stage in vivo pharmacokinetic studies .

Method Development and QC Reference Standard

Employ 1-[2-(dimethylamino)phenyl]ethan-1-ol as a retention time and ionization efficiency reference standard for reversed-phase HPLC-ESI-MS methods targeting basic amino alcohol compounds. Its moderate lipophilicity and unique mass spectral features (e.g., m/z 166.12 [M+H]⁺) provide reliable system suitability benchmarks for high-throughput analytical workflows [2].

Application
Selection Property
Validation Focus
CNS Pathway Research
MAO-A Inhibitor Assay Context
Isoform-specific Endpoint Review
Aqueous Formulation Screening
Solubility-dependent Assay Fit
Buffer & Co-solvent Compatibility
Bioanalytical Method Setup
Chromatographic Retention Context
ESI-MS Ionization Efficiency

Technical Documentation Hub

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23 linked technical documents
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